
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride
Vue d'ensemble
Description
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride is a chemical compound that belongs to the class of benzotrifluorides. It is known for its unique chemical structure and significant biological activity. This compound has gained attention in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and difluoromethoxybenzene as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as aluminum trichloride (AlCl3), under controlled temperature conditions (20-30°C) for 1.5 to 2.5 hours.
Industrial Production: In industrial settings, the process involves the acylation of 2,4-dichlorophenol with oxalyl chloride in the presence of AlCl3, followed by distillation under reduced pressure to obtain the final product.
Analyse Des Réactions Chimiques
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.
Common Reagents and Conditions: Typical reagents include chlorine gas, molecular chlorine, and catalysts such as metal salts and sulfur compounds.
Major Products: The major products formed from these reactions include chlorinated derivatives and fluorinated benzotrifluorides.
Applications De Recherche Scientifique
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is explored for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride can be compared with other similar compounds, such as:
2,4-Dichlorobenzotrifluoride: Similar in structure but lacks the difluoromethoxy group.
5-Chloro-2,4-difluorobenzotrifluoride: Contains different halogen substitutions.
3,4,5-Trichlorobenzotrifluoride: Has additional chlorine atoms but no difluoromethoxy group.
These comparisons highlight the unique presence of both chlorine and difluoromethoxy groups in this compound, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-4-2-5(10)6(16-7(11)12)1-3(4)8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAVVJXGVSNTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1413177.png)
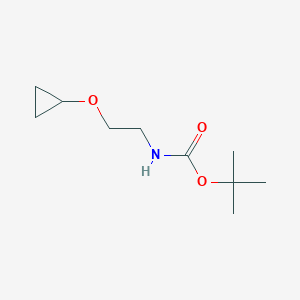
![tert-Butyl 5-cyano-3-iodo-1H-pyrrolo-[2,3-b]pyridine-1-carboxylate](/img/structure/B1413180.png)
![2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridine-5-carbonitrile](/img/structure/B1413182.png)
![C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride](/img/structure/B1413184.png)

![tert-Butyl ((2,3-dihydro-[1,4]dioxino-[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B1413188.png)
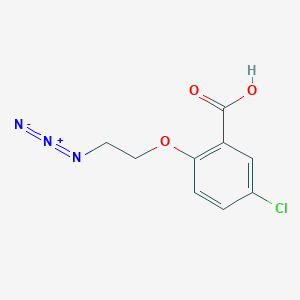
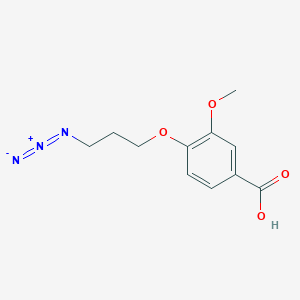
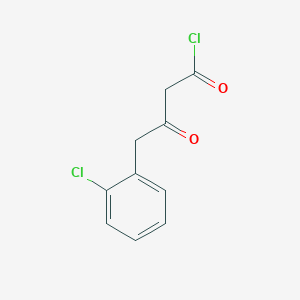
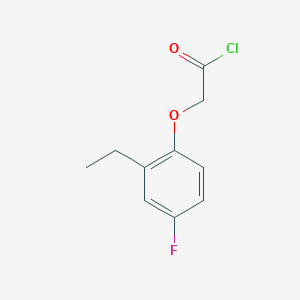
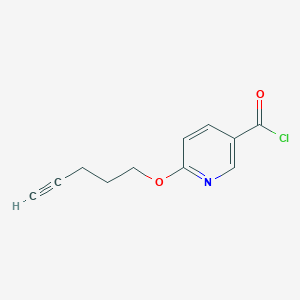

![2-Bromomethyl-5,7-difluoro-benzo[b]thiophene](/img/structure/B1413198.png)
